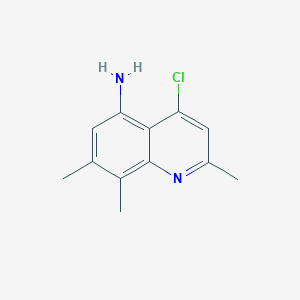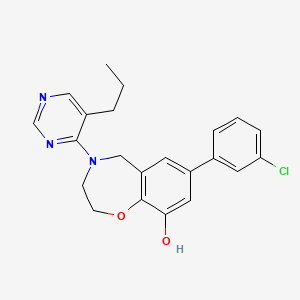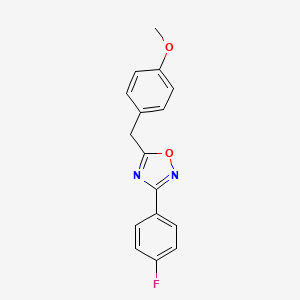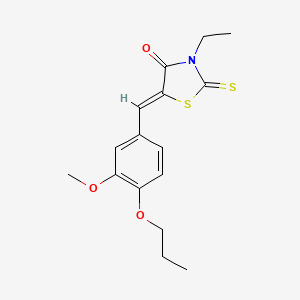
4-chloro-2,7,8-trimethylquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2,7,8-trimethylquinolin-5-amine is a heterocyclic aromatic amine with a quinoline backbone This compound is known for its unique structural features, which include a chlorine atom at the 4-position and three methyl groups at the 2, 7, and 8 positions of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,7,8-trimethylquinolin-5-amine typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, involving the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,7,8-trimethylquinolin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the substituents, leading to different amine derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in chemical synthesis or as intermediates in pharmaceutical production.
Scientific Research Applications
4-chloro-2,7,8-trimethylquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2,7,8-trimethylquinolin-5-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the quinoline ring can intercalate with DNA, affecting its function. The chlorine and methyl groups influence the compound’s reactivity and binding affinity, making it a versatile molecule in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2,5,7-trimethylquinoline
- 4-chloro-2,6,8-trimethylquinoline
- 4-chloro-6,8-dimethyl-2-phenylquinoline
Uniqueness
4-chloro-2,7,8-trimethylquinolin-5-amine is unique due to the specific positioning of its substituents, which confer distinct chemical and biological properties. The presence of the amine group at the 5-position, combined with the chlorine and methyl groups, makes it particularly reactive and suitable for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-2,7,8-trimethylquinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-6-4-10(14)11-9(13)5-7(2)15-12(11)8(6)3/h4-5H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZZDXXURQBAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=NC2=C1C)C)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5299135.png)
![N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B5299142.png)
![2-{2-methoxy-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}-N-(1-phenylethyl)acetamide](/img/structure/B5299149.png)
![Ethyl 4-[(4-bromophenyl)methylamino]piperidine-1-carboxylate](/img/structure/B5299156.png)
![(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl){2-[(4-methyl-2-pyridinyl)amino]ethyl}amine](/img/structure/B5299157.png)
![[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methyloxan-2-yl)methanone](/img/structure/B5299159.png)

![6-(1,4-diazepan-1-yl)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide](/img/structure/B5299164.png)
![N-(4-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5299168.png)
![2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride](/img/structure/B5299190.png)
![(2E)-N-(4-Acetylphenyl)-3-(2H-1,3-benzodioxol-5-YL)-2-[(2-chlorophenyl)formamido]prop-2-enamide](/img/structure/B5299193.png)

![(1R)-2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5299204.png)
